2-(2-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
The compound “2-(2-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups, including an amide, a chlorobenzene, and a tetrahydrobenzothiophene . These functional groups could potentially impart a variety of chemical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydrobenzothiophene ring, a chlorobenzene ring, and an amide functional group . The presence of these groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
Based on its structure, this compound could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the chlorobenzene group could undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, influencing its solubility and reactivity .Scientific Research Applications
Synthesis and Chemical Reactivity
Research into the synthesis and chemical reactivity of related thiophene derivatives has provided a foundation for understanding the potential applications of "2-(2-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide". Studies have demonstrated the versatility of thiophene derivatives in heterocyclic synthesis, including their reactivity towards various nitrogen nucleophiles to yield a diverse array of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
Biological Activities
Investigations into the biological activities of thiophene compounds have revealed significant antimicrobial and anti-inflammatory properties. For example, a series of biologically active N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives were synthesized and exhibited significant activities against bacterial and fungal strains (Babu et al., 2012).
Antitumor and Antiarrhythmic Activities
Research has also explored the antitumor and antiarrhythmic activities of thiophene derivatives. For instance, compounds synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed high activity in antiarrhythmic, serotonin antagonist, and antianxiety screenings, comparing favorably with standard drugs (Amr et al., 2010).
Heterocyclic Synthesis
The utility of thiophene derivatives in the synthesis of biologically active, fused heterocyclic compounds has been documented, with studies highlighting their potential in the development of novel pharmaceutical agents. For example, 2-aminothiophene-3-carboxamide derivatives have been employed to synthesize a range of annulated products with pharmaceutical interest, demonstrating the compound's relevance in drug discovery and development processes (Wardakhan et al., 2005).
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, including anticancer , anti-inflammatory , and antimicrobial properties .
Mode of Action
A related compound, a novel thiophene-3-carboxamide analog of annonaceous acetogenins, has been shown to exhibit antitumor activity via inhibition of mitochondrial complex i . This suggests that the compound could interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of mitochondrial complex i, as seen in a related compound , can affect various biochemical pathways, including those involved in energy production and apoptosis.
Result of Action
Based on the known effects of related compounds, it could potentially lead to changes in energy production and induction of apoptosis in cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
The information provided here is based on related compounds and general characteristics of thiophene-based compounds .
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-19-16(22)14-11-7-3-5-9-13(11)23-17(14)20-15(21)10-6-2-4-8-12(10)18/h2,4,6,8H,3,5,7,9H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPHFJQAGAWLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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